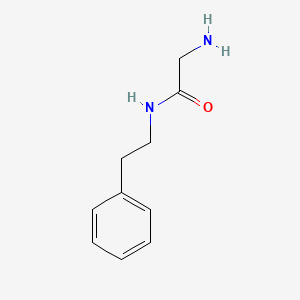

2-氨基-N-(2-苯乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.Chemical Reactions Analysis

The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis

The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .科学研究应用

抗癌、抗炎和镇痛活性

2-氨基-N-(2-苯乙基)乙酰胺衍生物的研究表明在开发具有抗癌、抗炎和镇痛特性的治疗剂方面具有潜力。一项研究重点介绍了新型系列的 2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物的合成,该衍生物对乳腺癌和神经母细胞瘤细胞表现出显着的活性。在这些化合物中,一种特别表现出显着的抗癌、抗炎和镇痛活性,表明其作为治疗剂的潜力 (Rani, Pal, Hegde, & Hashim, 2014)。

药物合成中的化学选择性乙酰化

另一项研究探索了 2-氨基苯酚的化学选择性乙酰化为 N-(2-羟基苯基)乙酰胺,这是合成抗疟药的中间体。该过程使用 Novozym 435 作为催化剂,并将乙酸乙烯酯确定为最有效的酰基供体,为药物化合物的有效和动力学控制合成方法提供了见解 (Magadum & Yadav, 2018)。

抗惊厥特性

对 2-乙酰氨基-N-苄基-2-(甲氧基氨基)乙酰胺的晶体结构的研究揭示了其潜在抗惊厥活性的见解。该研究将这些化合物与众所周知的抗惊厥药苯妥英进行比较,确定了可能有助于其抗惊厥作用的关键分子特征 (Camerman, Hempel, Mastropaolo, & Camerman, 2005)。

化学分析中的红外光谱

水合 N-(2-苯乙基)乙酰胺簇的红外光谱研究提供了对分子相互作用的宝贵见解,特别是这些簇中的氢键动力学。此类研究对于理解类似化合物在各种环境(包括生物系统)中的化学行为至关重要 (Sakota, Harada, & Sekiya, 2013)。

环境分析中的荧光探测

使用 2-氨基-N-(2-苯乙基)乙酰胺衍生物作为荧光探针来检测环境水样中的羰基化合物展示了另一种应用。这些探针已证明具有高灵敏度和特异性,使其成为环境监测和分析中的有用工具 (Houdier, Perrier, Defrancq, & Legrand, 2000)。

抗疟研究中的合成

对某些乙酰胺(包括与 2-氨基-N-(2-苯乙基)乙酰胺相关的乙酰胺)的合成和抗疟活性进行的研究表明,这些化合物可能是抗疟药的潜在候选药物。该研究还涉及构效关系研究,这在药物发现和开发中至关重要 (Werbel et al., 1986)。

代谢和药代动力学

在药理学研究中,研究 2-氨基-N-(2-苯乙基)乙酰胺等化合物的代谢和排泄至关重要。例如,对米拉贝格隆(一种 β3-肾上腺素受体激动剂,包括该化合物)的研究提供了有关其在人体中吸收、代谢和排泄的有价值数据 (Takusagawa et al., 2012)。

作用机制

Target of Action

The primary targets of 2-amino-N-(2-phenylethyl)acetamide are the breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .

Mode of Action

2-amino-N-(2-phenylethyl)acetamide interacts with its targets by inhibiting their activity. It shows inhibitory activity against both Bcr-Abl and HDAC1 . This dual inhibitory activity makes it a potential candidate for cancer drug development .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2-phenylethyl)acetamide affects multiple biochemical pathways. The inhibition of Bcr-Abl can disrupt the proliferation of leukemia cells, while the inhibition of HDAC can lead to changes in gene expression . These changes can have downstream effects on cell growth and differentiation .

Result of Action

The molecular and cellular effects of 2-amino-N-(2-phenylethyl)acetamide’s action are primarily its antiproliferative activities against certain cancer cell lines. For instance, it has shown potent antiproliferative activities against the human leukemia cell line K562 and the prostate cancer cell line DU145 .

属性

IUPAC Name |

2-amino-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTLMPMRTWNYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-phenylethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)